molecular formula C20H21ClFNO3 B6561741 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091156-10-3

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No. B6561741
CAS RN: 1091156-10-3
M. Wt: 377.8 g/mol
InChI Key: MSLSLZANBQBITI-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide, or CFF-MOB, is a synthetic compound that has recently been studied for its potential use in a variety of scientific research applications. CFF-MOB is a member of the benzamide family and is known for its unique properties and versatility.

Scientific Research Applications

CFF-MOB has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme-linked immunosorbent assays (ELISAs) and as a fluorescent probe to detect and quantify proteins. It has also been used in the study of cell signaling pathways and the regulation of gene expression. Furthermore, CFF-MOB has been used to study the structure and function of proteins, as well as the mechanisms of drug action.

Mechanism of Action

CFF-MOB is believed to interact with proteins in a variety of ways. It is known to bind to proteins via hydrogen bonding and hydrophobic interactions. It also has the ability to form covalent bonds with proteins, which can affect the structure and function of the protein. Furthermore, CFF-MOB has been shown to interact with DNA and RNA, which can affect the expression of genes and the regulation of gene expression.
Biochemical and Physiological Effects
CFF-MOB has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation and pain. It has also been shown to inhibit the growth of certain types of cancer cells, as well as to induce apoptosis in certain types of cancer cells. Furthermore, CFF-MOB has been shown to have anti-inflammatory, anti-bacterial, and anti-viral effects.

Advantages and Limitations for Lab Experiments

CFF-MOB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Furthermore, it is relatively non-toxic and does not interfere with other biochemical processes. However, CFF-MOB is not suitable for use in vivo experiments due to its potential toxicity.

Future Directions

CFF-MOB has a wide range of potential future applications. It could be used to study the structure and function of proteins, as well as the mechanisms of drug action. It could also be used to study the regulation of gene expression and the role of proteins in cell signaling pathways. Furthermore, CFF-MOB could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases.

Synthesis Methods

CFF-MOB is synthesized using a two-step process. The first step involves the reaction of 2-chloro-6-fluoro-N-benzoylbenzamide with 2-methoxy-4-methylphenol in a solvent such as methanol or ethanol. This reaction results in the formation of a hydroxybenzamide derivative. The second step involves the reaction of the hydroxybenzamide with anhydrous sodium acetate in acetic acid to form CFF-MOB. This two-step process is relatively simple and can be completed in a short amount of time.

properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO3/c1-25-17-8-3-2-5-14(17)20(9-11-26-12-10-20)13-23-19(24)18-15(21)6-4-7-16(18)22/h2-8H,9-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLSLZANBQBITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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